3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
- Pyrazole protons : A singlet at δ 8.2–8.4 ppm (H-5, deshielded by the sulfonyl group).
- Piperazine protons : Multiplets at δ 2.8–3.5 ppm (N-CH₂-CH₂-N).
- 4-Methylcyclohexyl : Axial methyl protons resonate as a triplet at δ 0.9–1.1 ppm, while equatorial protons appear as a multiplet at δ 1.3–1.7 ppm.
- N-methyl group : A singlet at δ 3.0–3.2 ppm.
13C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Comparative Structural Analysis with Analogous Piperazine-Sulfonamide Derivatives
Table 1: Structural and Spectroscopic Comparisons
Key Observations:
- Chlorophenyl Position : The para-substituted chlorophenyl group in this compound enhances symmetry compared to meta-substituted analogs, simplifying NMR spectra.
- N-Substituent Effects : Bulky groups like 4-methylcyclohexyl reduce solubility in polar solvents compared to smaller aryl substituents.
- Sulfonamide Electronics : Electron-withdrawing chlorophenyl groups deshield adjacent protons, downfield-shifting pyrazole H-5.
The compound’s structural uniqueness lies in its balanced hydrophobicity (from cyclohexyl) and polarity (from sulfonamide and carboxamide), making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN5O3S/c1-16-3-7-18(8-4-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-13-11-27(12-14-28)19-9-5-17(23)6-10-19/h5-6,9-10,15-16,18H,3-4,7-8,11-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBCCJNNCNIWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the pyrazole ring. The final step involves the coupling of the pyrazole derivative with the appropriate carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound's design incorporates a piperazine moiety, which is known for its biological activity, and pyrazole derivatives that have been explored for various pharmacological effects.
Anticancer Activity
Recent research has highlighted the potential of compounds containing piperazine and pyrazole moieties in inhibiting cancer cell proliferation. For instance, derivatives of piperazine have shown significant anticancer properties by targeting specific kinases involved in tumor growth. In particular, compounds similar to the target compound have demonstrated efficacy against glioblastoma cell lines by inhibiting the AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
Antidepressant Effects
The piperazine structure is also associated with antidepressant activity. Compounds that include piperazine rings often act as serotonin reuptake inhibitors or modulate neurotransmitter systems, suggesting that this compound may have similar effects. Studies indicate that modifications to the piperazine ring can enhance the selectivity and potency of these compounds against depressive disorders.
Antimicrobial Properties
The sulfonamide group present in the compound has been linked to antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Research has shown that derivatives of sulfonamide compounds can be effective against a range of bacterial and fungal pathogens, making this compound a candidate for further investigation in antimicrobial therapy .
Case Study 1: Inhibition of Kinases
In a study focused on pyrano[2,3-c]pyrazoles, a related compound exhibited low micromolar activity against various kinases, including AKT2/PKBβ. This finding suggests that modifications to the piperazine and pyrazole components can yield potent kinase inhibitors, which may be leveraged for therapeutic applications in oncology .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on several piperazine-based compounds. The results indicated that substituents on the piperazine ring significantly influenced the biological activity of these compounds. Variations in the side chains led to different levels of potency against cancer cell lines, indicating that strategic modifications could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a derivative of pyrazole that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C19H24ClN5O3S
- Molecular Weight : 421.93 g/mol
- CAS Number : 1261016-92-5
- Structural Characteristics : The compound features a pyrazole core substituted with a piperazine ring and a sulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a piperazine derivative, followed by modifications to introduce the pyrazole and carboxamide functionalities. Various methods have been explored to enhance yield and purity, including solvent optimization and purification techniques such as thin-layer chromatography (TLC) .
Antibacterial Activity
Several studies have reported the antibacterial potential of compounds related to this structure. For instance, derivatives containing the piperazine and sulfonamide moieties have shown significant activity against Gram-positive and Gram-negative bacterial strains. The mechanism is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 3 | E. coli | Moderate |
| 3 | S. aureus | Strong |
| 3 | P. aeruginosa | Weak |
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer models, particularly glioblastoma. A related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles , exhibited low micromolar activity against AKT2/PKBβ kinase, which is crucial in glioma malignancy . The compound inhibited neurosphere formation in primary glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells.
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. This activity suggests potential applications in treating neurological disorders and managing urea levels in the body.
Case Studies
One notable study evaluated the pharmacological behavior of similar compounds bearing the piperidine nucleus. These compounds were assessed for their antibacterial action, enzyme inhibition, and anticancer properties across various biological assays. The results indicated promising therapeutic potentials, especially in cancer chemotherapy .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Key Structural Features
The table below highlights structural differences and similarities between the target compound and related pyrazole derivatives:
Receptor Binding and Selectivity
- Compound : The dichlorophenyl and pyridylmethyl groups contribute to high CB1 antagonism (IC50 = 0.139 nM), with the dichlorophenyl moieties likely occupying hydrophobic receptor pockets .
- Anandamide: As an endogenous agonist, its arachidonyl chain integrates into the receptor’s lipid-binding domain, a mechanism distinct from synthetic pyrazole antagonists .
Pharmacokinetic Considerations
- Solubility : The target compound’s piperazine-sulfonyl group may improve aqueous solubility compared to the dichlorophenyl-rich compound, which relies on pyridylmethyl for solubility .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. A common approach includes:
Core Assembly : Cyclocondensation of hydrazine derivatives with β-ketoesters or acetoacetate analogs to form the pyrazole ring .
Sulfonylation : Introduction of the sulfonyl group via reaction with chlorosulfonic acid or sulfonyl chlorides under anhydrous conditions .
Piperazine Coupling : The 4-(4-chlorophenyl)piperazine moiety is introduced via nucleophilic substitution or Mitsunobu reaction .
Carboxamide Formation : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with 4-methylcyclohexylamine .
Q. Critical Conditions :
Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., pyrazole C4-carboxamide at ~165 ppm in C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the sulfonyl group and pyrazole nitrogen .
- HPLC-PDA : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What are the primary biological targets or pathways associated with this compound?
Methodological Answer: While direct data on this compound is limited, structurally related pyrazole-carboxamides are known to modulate:
- Cannabinoid Receptors (CB1/CB2) : Competitive binding assays using [H]CP-55,940 in rodent brain membranes .
- Serotonin Receptors (5-HT) : Functional assays (e.g., cAMP inhibition in HEK293 cells) due to the piperazine moiety .
- Enzyme Inhibition : Sulfonamide groups may target carbonic anhydrases (CA-IX/XII) via zinc-binding motifs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect bioactivity? Provide a case study.
Methodological Answer: Example : Replacing the 4-methylcyclohexyl group with a phenyl ring (as in ) reduces CB1 affinity by ~50%, highlighting the role of lipophilicity in blood-brain barrier penetration. Systematic SAR Approach :
Substituent Scanning : Synthesize analogs with varied alkyl/aryl groups at the carboxamide position.
In Vitro Assays : Compare IC values in receptor-binding assays (e.g., CB1:radioligand displacement).
Computational Docking : Use AutoDock Vina to model interactions (e.g., hydrophobic pockets in CB1) .
Q. What challenges arise in in vivo pharmacokinetic (PK) studies, and how are they addressed?
Methodological Answer: Key Challenges :
- Low Oral Bioavailability : Due to high molecular weight (>500 Da) and poor solubility.
- Metabolic Instability : Piperazine N-demethylation by CYP3A4 .
Q. Solutions :
Q. How can researchers resolve contradictions in biological assay data (e.g., divergent IC50_{50}50 values across studies)?
Methodological Answer: Root Causes :
Q. Resolution Strategies :
Standardized Protocols : Use WHO-recommended assays (e.g., radioligand binding with uniform buffer conditions).
Orthogonal Assays : Confirm CB1 activity via both cAMP inhibition and β-arrestin recruitment .
Structural Validation : Ensure consistent conformation via X-ray crystallography (e.g., intramolecular H-bonding in the solid state) .
Q. What role does computational modeling play in optimizing this compound’s selectivity?
Methodological Answer: Workflow :
Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns simulations in GROMACS to assess piperazine flexibility in 5-HT) .
Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., -CF vs. -Cl) .
Off-Target Screening : Use SwissTargetPrediction to identify kinase or ion channel interactions .
Case Study :
Docking revealed that the sulfonyl group forms hydrogen bonds with CB1 Thr197, while the 4-methylcyclohexyl group occupies a hydrophobic cleft. Modifying the sulfonyl to a carbonyl reduced CB1 affinity by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
